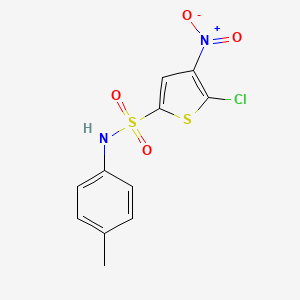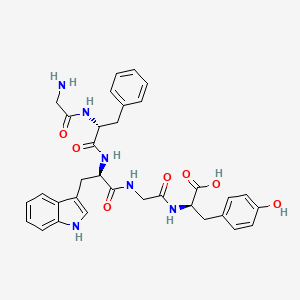![molecular formula C15H15N5O B12579704 Acetonitrile--2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1) CAS No. 185669-80-1](/img/structure/B12579704.png)
Acetonitrile--2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1) is a compound that belongs to the class of pyrazole-based ligands. These ligands are known for their ability to coordinate with metal ions, making them valuable in various catalytic and biological applications . The compound’s structure includes a phenol group, a pyrazole moiety, and an acetonitrile group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol typically involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with an appropriate primary amine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques suitable for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phenol and pyrazole groups play crucial roles in stabilizing the metal center and enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Acetonitrile–2-[di(1H-pyrazol-1-yl)methyl]phenol is unique due to its combination of a phenol group, a pyrazole moiety, and an acetonitrile group. This combination allows it to form highly stable metal complexes with diverse catalytic and biological activities. Compared to imidazole-based ligands, it offers different coordination environments and reactivity patterns .
Eigenschaften
CAS-Nummer |
185669-80-1 |
|---|---|
Molekularformel |
C15H15N5O |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
acetonitrile;2-[di(pyrazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C13H12N4O.C2H3N/c18-12-6-2-1-5-11(12)13(16-9-3-7-14-16)17-10-4-8-15-17;1-2-3/h1-10,13,18H;1H3 |
InChI-Schlüssel |
RRAZNIBULMOUQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC#N.C1=CC=C(C(=C1)C(N2C=CC=N2)N3C=CC=N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12579622.png)

![3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B12579650.png)



![1,2-Bis[2-(dimethylsilyl)phenyl]ethyne](/img/structure/B12579682.png)


![(2,6-dimethylphenyl)-[4-methyl-4-[4-(N-phenylanilino)piperidin-1-yl]piperidin-1-yl]methanone](/img/structure/B12579687.png)
![2-Piperidinone, 1-[4-[4-(2-quinolinyl)-1-piperazinyl]butyl]-](/img/structure/B12579697.png)


